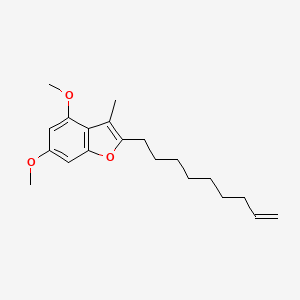![molecular formula C13H11NO5 B12892701 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the methoxy and oxoethyl groups through esterification and oxidation reactions. The final step involves the addition of the acrylic acid moiety through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid.
Reduction: Formation of 2-(2-hydroxyethyl)benzo[d]oxazole-7-acrylic acid.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cellular processes in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- 2-Methylbenzoxazole
- Benzo[d]thiazole-2-thiol
Uniqueness
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential biological activity compared to similar compounds. This structural feature allows for a broader range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H11NO5 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-12(17)7-10-14-9-4-2-3-8(13(9)19-10)5-6-11(15)16/h2-6H,7H2,1H3,(H,15,16)/b6-5+ |
Clé InChI |
LBSKEGYPAWFFGU-AATRIKPKSA-N |
SMILES isomérique |
COC(=O)CC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
SMILES canonique |
COC(=O)CC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)



![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)

![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)


